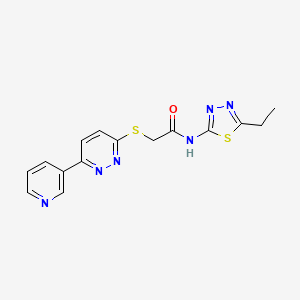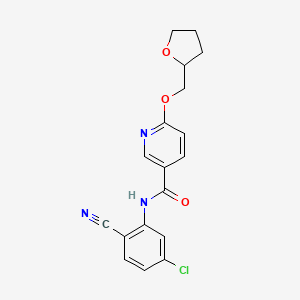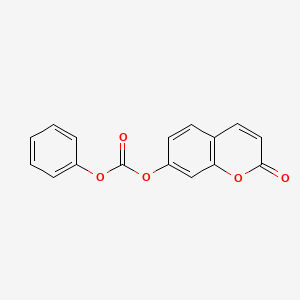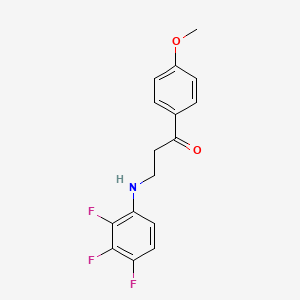
2-三氟乙酰基氢醌
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学研究应用
水环境中的氰化物检测
一项新颖的应用涉及 2-(三氟乙酰氨基)蒽醌 (2-TFAQ) 的合成,利用了氰化物的亲核性。该化合物作为一种简单、灵敏且高效的传感器,用于“肉眼”检测水中极低浓度的氰化物,突出了环境监测和公共安全应用的潜力 (郝牛等人,2008 年)。
线粒体呼吸复合物 II 研究
线粒体呼吸复合物 II 或琥珀酸:泛醌氧化还原酶 (SQR) 的研究利用了 2-苯甲酰三氟丙酮 (TTFA) 来阐明其结构和功能。该复合物在三羧酸循环和有氧呼吸中都起着至关重要的作用。了解其结构可以深入了解线粒体呼吸系统和相关的人类疾病 (孙芳等人,2005 年)。
线粒体功能障碍的机制
三氯生是一种广泛使用的抗菌剂,已被证明会通过包括直接抑制复合物 II 活性在内的机制引起线粒体功能障碍。研究使用苯甲酰三氟丙酮(一种复合物 II 抑制剂)将其作用与三氯生进行了比较,从而深入了解了环境污染物对细胞呼吸的更广泛影响 (V. Teplova 等人,2017 年)。
合成应用
三氟乙酸已被用于介导烯烃的氢芳基化,生成二氢香豆素和二氢喹啉酮。这一过程突出了该化合物在促进与药物和材料科学相关的化学反应中的效用 (李克林等人,2005 年)。
化学传感器开发
用于检测金属离子(例如铜 (II))的化学传感器已利用了 2-三氟乙酰基氢醌的衍生物。这些化学传感器在特定离子存在的情况下表现出光学性质的显着变化,展示了在环境和生物医学领域开发复杂检测工具的潜力 (张银洁等人,2011 年)。
作用机制
Target of Action
2-Trifluoroacetylhydroquinone, a derivative of hydroquinone, primarily targets the tyrosinase enzyme . This enzyme plays a crucial role in the initial step of the melanin pigment biosynthesis pathway .
Mode of Action
The compound interacts with its targets by inhibiting the tyrosinase enzyme, thereby reducing melanin pigment production . This interaction results in changes in the melanin biosynthesis pathway, affecting the production of melanin, a pigment responsible for skin color .
Biochemical Pathways
The primary biochemical pathway affected by 2-Trifluoroacetylhydroquinone is the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme, the compound disrupts the normal function of this pathway, leading to reduced melanin production .
Pharmacokinetics
Quinones, a class of compounds to which 2-trifluoroacetylhydroquinone belongs, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The primary result of 2-Trifluoroacetylhydroquinone’s action is a reduction in melanin production due to the inhibition of the tyrosinase enzyme . This can lead to a lightening of the skin color, making the compound potentially useful in the treatment of skin disorders associated with hyperpigmentation .
Action Environment
The action, efficacy, and stability of 2-Trifluoroacetylhydroquinone can be influenced by various environmental factors. For instance, the presence of other compounds can affect the redox cycling of quinones, potentially impacting their biological activity . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
安全和危害
属性
IUPAC Name |
1-(2,5-dihydroxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNIAUJPESWBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoroacetylhydroquinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)
![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)
![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)
![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)

![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)
![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)

